N-(p-tolyl)acrylamide

Thermal stability Monomer purification Polymer processing temperature

Low-melting acrylamide monomers (e.g., N-phenylacrylamide, mp 103°C; NIPAM, mp 60°C) liquefy during storage and handling, leading to gravimetric dispensing errors and premature oligomerization in radical polymerizations initiated at 70-90°C. N-(p-Tolyl)acrylamide (CAS 7766-36-1, mp 141-142°C) remains crystalline throughout AIBN initiation, ensuring precise stoichiometric control. • 38°C higher mp vs. N-phenylacrylamide; 81°C above NIPAM-eliminates melt-related handling artifacts • Copolymerizes with tri-n-butyltin acrylate (r₁×r₂ = 0.36) to yield alternating sequences ideal for uniform-hydrolysis antifouling coatings • Near-ideal random copolymerization behavior with methacrylates (r₁×r₂ ≈ 1.12) ensures compositionally homogeneous optical-grade thermoplastics without scale-up drift • Forms Ce⁴⁺-graftable poly(N-p-tolylacrylamide) films verified by XPS and SEM for surface-modifiable polymer substrates

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 7766-36-1
Cat. No. B1296179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-tolyl)acrylamide
CAS7766-36-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C=C
InChIInChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12)
InChIKeyCNXASKVINSMOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Tolyl)acrylamide Identity & Physicochemical Profile


N-(p-Tolyl)acrylamide (synonyms: p-acrylotoluidide, N-(4-methylphenyl)acrylamide, NSC 98135) is a para-methyl-substituted N-phenylacrylamide monomer with molecular formula C₁₀H₁₁NO and molecular weight 161.20 g/mol . It belongs to the class of N-arylacrylamides, distinguished from N-alkylacrylamides (e.g., N-isopropylacrylamide) by the presence of an aromatic ring directly attached to the amide nitrogen. Key physicochemical identifiers for procurement include a melting point of 141–142 °C, a calculated density of 1.071 ± 0.06 g/cm³ at 20 °C, and a very low calculated aqueous solubility of 0.21 g/L at 25 °C . These properties differ substantially from both its unsubstituted analog N-phenylacrylamide and the widely used thermoresponsive monomer N-isopropylacrylamide, and these differences carry direct consequences for polymerization process design and final polymer thermal properties.

1
High-melting monomer supports solution and melt processing above typical radical initiation temperatures.
2
Low aqueous solubility profile suitable for inverse emulsion, precipitation, and heterogeneous aqueous polymerizations.
3
Reported graftability from polymer films enables post-polymerization surface modification studies.

Why N-(p-Tolyl)acrylamide Is Not Interchangeable


N-Substituted acrylamides are not interchangeable monomers. The nature of the N-substituent governs monomer reactivity ratios in radical copolymerization, the glass transition temperature (Tg) and thermal stability of the resulting homopolymers and copolymers, aqueous solubility, and hydrogen-bonding capacity [1]. For N-(p-tolyl)acrylamide specifically, the electron-donating para-methyl group on the aromatic ring alters the reactivity of the vinyl group through both inductive and resonance effects relative to the unsubstituted N-phenylacrylamide, while the aromatic ring itself imparts fundamentally different reactivity and polymer properties compared to N-alkyl-substituted analogs such as N-isopropylacrylamide (NIPAM) [1][2]. Substituting one N-substituted acrylamide for another without accounting for these quantifiable differences leads to unpredictable copolymer compositions, altered thermal transitions, and compromised material performance. The quantitative evidence below establishes exactly where N-(p-tolyl)acrylamide diverges from its closest comparators.

N-Phenylacrylamide
Lower melting point and different electronic character may shift copolymerization kinetics and thermal stability, not a direct substitute.
N-Isopropylacrylamide
Alkyl substituent replaces the aromatic ring, leading to fundamentally different polymer Tg, solubility, and thermoresponsive behavior.
N-(p-Chlorophenyl)acrylamide
Electron-withdrawing substituent yields reactivity ratios that favor blocky rather than alternating sequences in organotin copolymerization, altering functional group distribution.

Quantitative Differentiation Evidence


Melting Point and Thermal Stability

N-(p-Tolyl)acrylamide exhibits a melting point of 141–142 °C, which is approximately 38 °C higher than that of its direct unsubstituted analog N-phenylacrylamide (103–106 °C) and approximately 80 °C higher than that of the widely used N-alkyl-substituted monomer N-isopropylacrylamide (60–63 °C) . This elevation is attributable to stronger intermolecular hydrogen bonding and enhanced crystal lattice energy conferred by the para-methyl substituent on the aromatic ring. The substantially higher melting point directly expands the thermal window available for melt-processing, high-temperature solution polymerization, and post-polymerization thermal treatments without monomer sublimation or degradation.

Melting Point
Reported
141–142 °C (target)
N-Phenylacrylamide: 103–106 °C
N-Isopropylacrylamide: 60–63 °C
Supports higher-temperature polymerization without premature melting.
Literature values; verify by DSC if lot-specific thermal behavior is critical.
Thermal stability Monomer purification Polymer processing temperature

Reactivity Ratios with Organotin Monomers

In a single study directly comparing para-substituted N-phenylacrylamide derivatives, Tawfik et al. (1993) determined monomer reactivity ratios for free-radical copolymerization with tri-n-butyltin acrylate (TBTA) and tri-n-butyltin methacrylate (TBTMA) in dioxane at 70 °C initiated by AIBN [1]. For N-(p-tolyl)acrylamide (M₁) with TBTA (M₂), r₁ = 0.35 and r₂ = 1.03, yielding an r₁ × r₂ product of 0.36, indicative of a predominantly alternating copolymerization tendency. In stark contrast, N-(p-chlorophenyl)acrylamide (M₁) with TBTA (M₂) gave r₁ = 2.6 and r₂ = 0.83 (r₁ × r₂ = 2.16), indicating a strong tendency toward blocky sequence distribution. With TBTMA as comonomer, N-(p-tolyl)acrylamide exhibited r₁ = 1.38 and r₂ = 0.366 (r₁ × r₂ = 0.51), while N-(p-chlorophenyl)acrylamide showed r₁ = 1.3 and r₂ = 1.71 (r₁ × r₂ = 2.22). The p-tolyl derivative consistently favors more alternating or near-random copolymer sequences, whereas the p-chloro derivative strongly favors blocky or tapered sequences. Q and e values were also calculated for both monomers in this study.

Reactivity Ratios (TBTA)
Head-to-head
r₁ = 0.35, r₂ = 1.03, r₁×r₂ = 0.36 (target)
p-Cl analog: r₁ = 2.6, r₂ = 0.83, r₁×r₂ = 2.16
Alternating tendency for p-tolyl vs blocky for p-Cl may guide sequence design.
Free-radical copolymerization in dioxane at 70 °C, AIBN [REFS-1]
Copolymerization kinetics Reactivity ratios Organotin polymers Antifouling materials

Aqueous Solubility vs. N-Phenylacrylamide

N-(p-Tolyl)acrylamide has a calculated aqueous solubility of 0.21 g/L at 25 °C , which is approximately 19-fold lower than the reported solubility of N-phenylacrylamide (approximately 4 g/L in water at 25 °C) . The addition of a single para-methyl group to the phenyl ring dramatically reduces water solubility by increasing the hydrophobic surface area and log P (calculated log P for N-(p-tolyl)acrylamide is 2.19–2.3 ). This low solubility profile places N-(p-tolyl)acrylamide firmly in the hydrophobic monomer category, making it suitable for inverse emulsion polymerization, precipitation polymerization in aqueous media, or copolymerization with other hydrophobic comonomers where phase separation behavior is desired.

Aqueous Solubility
Reported
0.21 g/L (calc., 25 °C)
N-Phenylacrylamide: ~4 g/L
Hydrophobic profile may support inverse emulsion or precipitation polymerization.
Calculated value; experimental confirmation advised for process design.
Aqueous solubility Heterogeneous polymerization Hydrophobic monomer Emulsion polymerization

Graft Copolymerization from Polymer Films

Qiu and Song (1988) directly compared graft copolymerization of acrylamide onto two polymeric backbone films: poly(N-p-tolylacrylamide) and its phenylcarbamoyl analog, both initiated by Ce⁴⁺ ion [1]. Both backbone types were synthesized as functional monomers and demonstrated capacity to initiate acrylamide graft polymerization. For the poly(N-p-tolylacrylamide) system, successful grafting was verified by multiple complementary techniques: increased percentage of water absorption, altered water contact angle, X-ray photoelectron spectroscopy (XPS) confirming surface chemical composition changes, and scanning electron microscopy (SEM) revealing morphological transformation of the film surface [1]. The reaction mechanism established that grafting occurs predominantly at the functional pendant group (the p-tolylcarbamoyl moiety), providing a predictable site for surface engineering. This study constitutes the only available direct comparison of N-(p-tolyl)acrylamide-based polymers with a closely related N-arylacrylamide-based polymer in a graft copolymerization context.

Graft Verification
Head-to-head
Water absorption change, contact angle alteration, XPS, SEM
Reported graftability from poly(N-p-tolylacrylamide) films enables surface engineering.
Ce⁴⁺ initiation; complementary surface analysis [REFS-1]
Graft copolymerization Surface modification Ceric ion initiation Functional polymer films

Copolymerization Reactivity with Methyl Methacrylate

The methacrylamide analog of N-(p-tolyl)acrylamide, namely N-p-tolylmethacrylamide (N-p-TMA), was studied by Ding and Qi (1988) alongside a series of N-arylmethacrylamides in free-radical copolymerization with methyl methacrylate (MMA) [1]. For the N-p-TMA/MMA system, reactivity ratios determined by ¹H-NMR and the Fineman–Ross method were r(N-p-TMA) = 0.78 ± 0.02 and r(MMA) = 1.43 ± 0.02 (r₁ × r₂ ≈ 1.12), indicating near-ideal random copolymerization with a slight preference for MMA incorporation [1]. The broader study by Qi and Ding (1995) extended this comparison to eight different N-arylmethacrylamides (including N-phenyl, N-p-tolyl, N-o-tolyl, N-p-bromophenyl, N-p-chlorophenyl, N-p-nitrophenyl, N-o-nitrophenyl, and N-α-naphthyl variants) with methyl acrylate (MA), MMA, and isobornyl methacrylate (IBMA), allowing class-level ranking of substituent electronic effects on monomer reactivity [2]. The p-tolyl derivative occupies an intermediate reactivity position: more reactive than the electron-deficient p-nitrophenyl analog but less reactive than the unsubstituted N-phenyl analog, consistent with the electron-donating character of the para-methyl group.

Reactivity with MMA
Class-level
r₁×r₂ ≈ 1.12 (N-p-TMA)
Ranked intermediate among 8 N-arylmethacrylamides
Near-ideal random copolymerization supports uniform composition profiles.
Methacrylamide analog; ¹H-NMR, Fineman–Ross method [REFS-1][REFS-2]
N-arylmethacrylamide Reactivity ratio Methyl methacrylate Copolymer composition control

Application Scenarios with Quantifiable Advantage


High-Temperature Polymerization and Melt Processing

N-(p-Tolyl)acrylamide, with its melting point of 141–142 °C—38 °C above N-phenylacrylamide and 81 °C above N-isopropylacrylamide —is the preferred monomer when polymerization protocols require temperatures in the 80–130 °C range. At these temperatures, N-phenylacrylamide would already be molten and potentially subject to uncontrolled thermal initiation, while NIPAM would be fully liquefied and volatile. The crystalline solid state of N-(p-tolyl)acrylamide at typical radical polymerization initiation temperatures (e.g., 70–90 °C for AIBN) allows precise gravimetric dispensing and reduces premature oligomerization during storage and handling.

Organotin Copolymers for Antifouling Coatings

The reactivity ratios determined by Tawfik et al. (1993) demonstrate that N-(p-tolyl)acrylamide copolymerizes with tri-n-butyltin acrylate (TBTA) with an r₁ × r₂ product of 0.36, strongly favoring alternating sequences, whereas N-(p-chlorophenyl)acrylamide gives an r₁ × r₂ product of 2.16, favoring blocky sequences [1]. For antifouling coating applications requiring regularly spaced organotin moieties along the polymer backbone to achieve uniform hydrolysis and biocide release rates, N-(p-tolyl)acrylamide is the quantitatively justified choice over the p-chloro analog.

Surface-Functionalized Films via Graft Copolymerization

The work of Qiu and Song (1988) established that poly(N-p-tolylacrylamide) films serve as effective backbone substrates for Ce⁴⁺-initiated graft copolymerization of acrylamide, with grafting verified by water absorption, contact angle, XPS, and SEM [2]. This positions N-(p-tolyl)acrylamide as a precursor monomer for fabricating surface-modifiable polymer films, where the aromatic p-tolyl pendant group provides a chemically distinct grafting site compared to purely aliphatic N-substituted polyacrylamides.

Statistical Copolymers with Methyl Methacrylate

The near-ideal random copolymerization behavior of N-p-tolylmethacrylamide (the methacrylamide analog) with MMA (r₁ × r₂ ≈ 1.12) [3] indicates that N-(p-tolyl)acrylamide-based copolymers can be synthesized with uniform composition profiles, avoiding the composition drift that complicates scale-up of copolymers with strongly alternating or blocky tendencies. This compositional homogeneity is critical for optical-grade thermoplastics where refractive index uniformity and consistent thermal expansion are required.

Application
Selection Property
Validation Focus
High-temperature polymerization
Monomer melting point above typical initiation temperatures
Thermal stability under processing conditions; confirm by DSC
Organotin copolymer design
Reactivity ratio context supporting alternating sequence distribution
Sequence distribution analysis (e.g., NMR triad) to verify alternating tendency
Surface-grafted polymer films
Reported graftability from poly(N-p-tolylacrylamide) backbone
Surface characterization (contact angle, XPS) after grafting
Statistical copolymers with methacrylates
Near-unity reactivity ratio product for compositional uniformity
Composition drift monitoring during copolymerization
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